4-[(Pent-4-en-1-yl)oxy]benzoyl azide

Catalog No.
S8851987
CAS No.
213599-37-2
M.F
C12H13N3O2
M. Wt
231.25 g/mol
Availability
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4-[(Pent-4-en-1-yl)oxy]benzoyl azide

CAS Number

213599-37-2

Product Name

4-[(Pent-4-en-1-yl)oxy]benzoyl azide

IUPAC Name

4-pent-4-enoxybenzoyl azide

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C12H13N3O2/c1-2-3-4-9-17-11-7-5-10(6-8-11)12(16)14-15-13/h2,5-8H,1,3-4,9H2

InChI Key

YPWRYNDSBSAOIW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC1=CC=C(C=C1)C(=O)N=[N+]=[N-]

4-[(Pent-4-en-1-yl)oxy]benzoyl azide is a chemical compound characterized by its azide functional group and an alkenyl ether structure. The molecular formula for this compound is C12_{12}H13_{13}N3_3O2_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a benzoyl moiety linked to a pent-4-en-1-yl group through an ether bond, with an azide group substituting a hydrogen atom on the benzoyl carbon. This compound is notable for its potential applications in organic synthesis and materials science due to its reactive azide group.

, primarily due to its azide functionality. Notable reactions include:

  • Click Chemistry: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the formation of triazoles when reacted with alkynes .
  • Nucleophilic Substitution: The benzoyl part can engage in nucleophilic substitution reactions, particularly with amines or alcohols, leading to the formation of new derivatives .
  • Thermal Decomposition: Azides are known to decompose upon heating, releasing nitrogen gas and forming reactive intermediates that can further react in polymerization or other organic transformations .

The synthesis of 4-[(Pent-4-en-1-yl)oxy]benzoyl azide typically involves several steps:

  • Formation of the Benzoyl Ether: The initial step may involve reacting pent-4-en-1-ol with benzoyl chloride or benzoyl anhydride to form the corresponding benzoyl ether.
  • Azidation: The resulting benzoyl ether can then be treated with sodium azide or another azide source under suitable conditions (often using solvents like DMF or DMSO) to introduce the azide group .
  • Purification: The product is usually purified through methods such as column chromatography to isolate the desired compound from by-products.

4-[(Pent-4-en-1-yl)oxy]benzoyl azide has several potential applications:

  • Materials Science: It can be used in the synthesis of functionalized polymers and materials through click chemistry, enhancing material properties such as thermal stability and mechanical strength.
  • Medicinal Chemistry: The compound could serve as a precursor for developing new pharmaceutical agents by facilitating the attachment of various bioactive groups through its reactive azide functionality.
  • Bioconjugation: It may be utilized in bioconjugation strategies for labeling biomolecules or creating drug delivery systems .

Interaction studies involving 4-[(Pent-4-en-1-yl)oxy]benzoyl azide are essential for understanding its reactivity and potential biological implications. These studies often focus on:

  • Reactivity with Biomolecules: Investigating how the compound interacts with proteins or nucleic acids through click chemistry can reveal its utility in drug design.
  • Toxicity Assessments: Evaluating the safety profile of this compound is crucial, especially if it is intended for biomedical applications.

Several compounds share structural similarities with 4-[(Pent-4-en-1-yl)oxy]benzoyl azide, particularly those containing benzoyl groups and reactive functionalities. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Azidopropanoic acidContains an azido group and carboxylic acidUsed in peptide synthesis
Benzyl azideSimple benzene ring with an azido substituentCommonly used in organic synthesis
4-HydroxycoumarinContains a coumarin structure with hydroxyl groupKnown for its biological activity against cancer

Uniqueness of 4-[(Pent-4-en-1-yl)oxy]benzoyl Azide

What sets 4-[(Pent-4-en-1-yl)oxy]benzoyl azide apart from these compounds is its unique combination of an alkenyl ether linkage and an azido group, which allows for specific reactivity patterns not found in simpler analogs. This dual functionality opens avenues for innovative applications in both materials science and medicinal chemistry.

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 4-[(pent-4-en-1-yl)oxy]benzoyl azide derives from its structural components:

  • Benzoyl azide core: A benzene ring substituted at the para position with a carbonyl azide group (-CON₃).
  • Ether substituent: A pent-4-en-1-yloxy group (-O-C₅H₉) attached to the benzene ring at the fourth position.

The numbering of the pentenyl chain follows IUPAC rules, prioritizing the double bond’s lowest possible locant. The pent-4-en-1-yl group features a five-carbon chain with a double bond between carbons 4 and 5, yielding the structure CH₂-CH₂-CH₂-CH=CH₂ (Figure 1). The azide group (-N₃) replaces the hydroxyl group of the parent benzoic acid.

Structural representation:

          O          || C₆H₃-1,4-(O-C₅H₉)(CON₃)

SMILES: O=C(N3)c1ccc(OCCCC=C)cc1

Common Synonyms and Registry Numbers

While the compound lacks widely recognized trivial names, alternative identifiers include:

  • CAS Registry: Not explicitly listed in current databases (e.g., PubChem, Sigma-Aldrich).
  • Systematic variants: 4-(pent-4-en-1-yloxy)benzoyl azide, para-(pent-4-en-1-yloxy)benzoyl azide.

Related compounds, such as 4-(pent-4-yn-1-yloxy)benzoic acid (CAS 14142-87-1), highlight structural parallels but differ in functional groups.

Molecular Formula and Weight Analysis

Molecular formula: C₁₂H₁₃N₃O₂
Molecular weight: 231.25 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Table 1. Molecular composition breakdown

ComponentContribution
Benzene ringC₆H₄
Pent-4-en-1-yloxyC₅H₉O
Carbonyl azideCON₃

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

231.100776666 g/mol

Monoisotopic Mass

231.100776666 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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